Product packaging for Benzyl 4-bromophenethylcarbamate(Cat. No.:CAS No. 191170-76-0)

Benzyl 4-bromophenethylcarbamate

Cat. No.: B112195
CAS No.: 191170-76-0
M. Wt: 334.21 g/mol
InChI Key: WIUKEHNGQSSRHQ-UHFFFAOYSA-N
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Description

Benzyl 4-Bromophenethylcarbamate is a synthetic carbamate derivative of interest in medicinal chemistry and pesticide research. Carbamates are a significant class of compounds known for their diverse biological activities. Recent studies have explored related benzene-based carbamates for their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurological disease research . Furthermore, structurally similar ethyl carbamates have demonstrated promising ixodicide activity, effectively controlling ticks such as Rhipicephalus microplus , a major parasite in cattle industries . The mechanism of action for these active carbamates is distinct and does not primarily involve the inhibition of AChE, suggesting potential for novel applications . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules, leveraging the carbamate group as a protected amine functionality. This product is intended for research purposes such as biological screening, method development, and chemical synthesis. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Ensure all handling and safety protocols are reviewed prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16BrNO2 B112195 Benzyl 4-bromophenethylcarbamate CAS No. 191170-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[2-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUKEHNGQSSRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Carbamate Reactivity in Organic Transformations

Fundamental Insights into the Chemical Reactivity of the Carbamate (B1207046) Moiety

The reactivity of the carbamate group is a product of its hybrid amide-ester nature, granting it significant chemical stability. nih.govnih.gov This stability, however, is coupled with a capacity for diverse chemical transformations, making it a versatile functional group in organic synthesis.

Electronic Structure and Resonance Stabilization of the Carbamate Linkage

The delocalization of electrons within the carbamate ion (H₂NCOO⁻) results in the negative charge being distributed over both oxygen atoms. vaia.com This is supported by the observation of equal C-O bond lengths, indicating a bond order that is an average of the contributing resonance forms. vaia.com

Comparative Reactivity Analysis with Amide and Ester Analogues

Structurally, carbamates can be viewed as hybrids of amides and esters, and their reactivity reflects this dual character. nih.gov Generally, carbamates exhibit greater chemical and proteolytic stability than esters. nih.gov Compared to amides, the C-N bond rotational barrier in carbamates is lower by approximately 15-20%, which is a consequence of both steric and electronic perturbations from the additional oxygen atom. nih.gov This lower rotational barrier renders carbamates more electrophilic than amides, making them sufficiently reactive to engage with nucleophiles. nih.gov

In acidic conditions, the hydrolysis mechanism of carbamates can differ from that of amides. For instance, studies on ethyl carbamate have shown a shift from an A2 to an A1 mechanism with increasing acidity, a behavior not observed in the hydrolysis of butyramide (B146194) under similar conditions. rsc.org This highlights the distinct mechanistic pathways available to carbamates due to their unique structure. Carbamates are also generally more reactive than amides but share their ability to form polymers. noaa.gov

Investigation of Intramolecular Rearrangements and Migrations Involving Carbamate Groups

The carbamate group can participate in various intramolecular rearrangements and migrations, a testament to its dynamic nature. A notable example is the Curtius rearrangement, where acyl azides thermally decompose to form an isocyanate intermediate, which can then be trapped by alcohols to yield carbamates. nih.gov This rearrangement is a cornerstone in converting carboxylic acids to carbamates and ureas. nih.gov

Another significant rearrangement is the Hofmann rearrangement, which converts primary carboxamides into carbamates (or amines) with one less carbon atom. nih.gov Modified reagents have been developed to optimize this reaction, moving away from the classical, often unreliable, conditions involving alkaline bromine solutions. nih.gov

Furthermore, the carbamate functionality has demonstrated its migratory aptitude in novel cyclization reactions. For instance, the reaction of α-silyl benzyl (B1604629) carbamates with methyl acrylate (B77674) leads to the formation of α,γ,γ-trisubstituted butanolides, a process that underscores the ability of the carbamate group to migrate. ukzn.ac.za Intramolecular nucleophilic attack by a neighboring group, such as an ionized carboxyl group, can also occur, leading to the formation of cyclic intermediates like isatoic anhydrides. rsc.org

Electrophilic and Nucleophilic Activation Mechanisms of Carbamates

The carbamate group can be activated for chemical transformations through both electrophilic and nucleophilic pathways. These activation modes are crucial for the synthetic utility of carbamates, enabling a wide range of functional group interconversions.

Role of Isocyanate Cation Intermediates

Isocyanate intermediates are central to many reactions involving carbamates. For instance, the thermal decomposition of acyl azides in the Curtius rearrangement proceeds through an isocyanate intermediate. nih.gov Similarly, the Hofmann rearrangement of primary amides involves the formation of an isocyanate which is then trapped. nih.gov

In strongly acidic media, the cyclization of arylethylcarbamates to dihydroisoquinolones is proposed to proceed through the formation of a diprotonated carbamate. acs.org Although the concentration of this dication is low, it is thought to dissociate to generate a protonated isocyanate, which then undergoes intramolecular aromatic substitution. acs.org This highlights a mechanism where electrophilic activation leads to the formation of a reactive isocyanate cation. The hydrolysis of certain carbamates is also suggested to proceed via an isocyanate intermediate, as supported by trapping experiments and substituent effects. rsc.org

Reductive Cleavage Mechanisms (e.g., C-O Bond Scission in Related Ethers)

Reductive cleavage offers a pathway to deprotect or transform the carbamate group. The general mechanism of reductive cleavage involves the coordination of a reducing agent to the substrate, followed by electron transfer, bond cleavage, and formation of the reduced product. numberanalytics.com

A specific and efficient method for the reductive cleavage of aryl O-carbamates to phenols utilizes the Schwartz reagent (Zirconocene hydrochloride). organic-chemistry.org This reaction is selective and tolerates a wide array of functional groups. organic-chemistry.org The process involves the cleavage of the aryl C-O bond, providing a valuable synthetic link to the directed ortho metalation (DoM) strategy for synthesizing highly substituted aromatic compounds. organic-chemistry.org

The following interactive table summarizes key research findings related to carbamate reactivity:

Aspect of Reactivity Key Finding Significance
Electronic Structure Resonance stabilization energy is 3-4 kcal/mol lower than in amides. nih.govnih.govContributes to the unique electrophilicity and reactivity of carbamates.
Comparative Reactivity C-N rotational barrier is ~15-20% lower than in amides. nih.govMakes carbamates more electrophilic and reactive towards nucleophiles.
Intramolecular Rearrangements The carbamate group can undergo migrations, as seen in novel cyclizations. ukzn.ac.zaDemonstrates the dynamic nature and synthetic versatility of the carbamate moiety.
Electrophilic Activation Diprotonated carbamates can form isocyanate cations in strong acid. acs.orgProvides a pathway for intramolecular reactions like aromatic substitution.
Reductive Cleavage Aryl O-carbamates can be selectively cleaved to phenols using the Schwartz reagent. organic-chemistry.orgOffers a mild and efficient method for deprotection and further functionalization.

State of the Art Spectroscopic and Spectrometric Approaches in Carbamate Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzyl (B1604629) 4-bromophenethylcarbamate. Both ¹H and ¹³C NMR provide critical data for assigning the stereochemistry and regiochemistry of the molecule.

In the ¹H NMR spectrum, the protons of the benzyl group and the 4-bromophenethyl moiety exhibit distinct chemical shifts. The benzylic protons (C₆H₅CH ₂) adjacent to the oxygen atom typically appear as a singlet around 5.1 ppm. rsc.org The protons of the phenyl ring of the benzyl group usually resonate in the aromatic region, between 7.3 and 7.4 ppm. rsc.org

The protons of the 4-bromophenethyl group give rise to characteristic signals. The aromatic protons on the brominated phenyl ring are expected to appear as two doublets due to the para-substitution pattern, a common feature in similar structures. nih.gov The two methylene (B1212753) groups of the phenethyl chain (Br-C₆H₄-CH ₂-CH ₂-NH) will present as two triplets, with the one closer to the nitrogen atom being more deshielded. For the related compound p-Bromophenethylamine, the ethylamine (B1201723) protons appear at distinct chemical shifts which can be used as a reference. nih.gov The NH proton of the carbamate (B1207046) group typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. In related benzyl carbamates, this signal is often observed between 4.8 and 6.7 ppm. rsc.org

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carbamate group is particularly diagnostic, typically resonating around 156 ppm. orgsyn.org The carbons of the benzyl and 4-bromophenethyl groups will have distinct chemical shifts. The carbon atom of the brominated phenyl ring directly attached to the bromine atom (ipso-carbon) shows a characteristic upfield shift due to the 'heavy atom effect' of bromine. stackexchange.com This effect is a key indicator for confirming the position of the bromine substituent. stackexchange.com The chemical shifts for the aromatic carbons in a related compound, 4-bromophenol, have been reported, providing a basis for assignment. chemicalbook.com

The presence of rotamers around the carbamate C-N bond can sometimes lead to the observation of multiple sets of signals in the NMR spectra, especially at low temperatures. orgsyn.org This phenomenon can provide insight into the conformational dynamics of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 4-bromophenethylcarbamate

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Benzyl CH₂ ~ 5.1 Singlet
Benzyl Aromatic H ~ 7.3-7.4 Multiplet
4-Bromophenyl Aromatic H ~ 7.0-7.5 Two Doublets
Phenethyl CH₂ (adjacent to NH) ~ 3.4-3.6 Triplet
Phenethyl CH₂ (adjacent to Ar) ~ 2.8-3.0 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm)
Carbamate C=O ~ 156
Benzyl CH₂ ~ 67
Benzyl Aromatic C ~ 128-136
4-Bromophenyl C-Br ~ 120
4-Bromophenyl Aromatic C ~ 130-132
Phenethyl CH₂ (adjacent to NH) ~ 42

Vibrational Spectroscopy (IR) for Functional Group Conformation and Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the key functional groups within this compound and probing intermolecular interactions such as hydrogen bonding.

The IR spectrum of a carbamate is characterized by several key absorption bands. The N-H stretching vibration of the carbamate group typically appears as a strong band in the region of 3300-3500 cm⁻¹. rsc.org The exact position of this band can indicate the extent of hydrogen bonding; a shift to lower wavenumbers suggests stronger hydrogen bonding.

The carbonyl (C=O) stretching vibration of the carbamate is another prominent feature, usually observed as a strong absorption between 1680 and 1730 cm⁻¹. rsc.orgchemicalbook.com The position of this band is sensitive to the electronic environment and can be influenced by the substituent on the nitrogen and oxygen atoms. For instance, in solid-state measurements of related benzyl carbamates, this peak is often seen around 1700 cm⁻¹. rsc.org

Other significant absorptions include the C-O stretching vibrations of the ester group, which typically appear in the 1200-1300 cm⁻¹ region, and the C-N stretching vibration, often found around 1350-1390 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) rings. libretexts.org For the 4-substituted bromophenyl ring, a strong band in the 800-850 cm⁻¹ region would be anticipated.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3300 - 3500
C=O Stretching 1680 - 1730
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching 2850 - 3000
C-O Stretching 1200 - 1300
C-N Stretching 1350 - 1390

Advanced Mass Spectrometry for Mechanistic Pathway Tracing and Adduct Characterization

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatography (LC-MS/MS), are crucial for confirming the molecular weight of this compound and elucidating its fragmentation pathways. This information is vital for tracing reaction mechanisms and characterizing any potential adducts.

In electrospray ionization (ESI) mass spectrometry, this compound is expected to form a protonated molecule [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. Carbamates are known to undergo several common fragmentation pathways. nih.gov A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion. Another likely fragmentation is the loss of the 4-bromophenethyl group.

A characteristic fragmentation for many carbamates is the neutral loss of carbon dioxide (CO₂, 44 Da). nih.gov Additionally, cleavage of the carbamate group can lead to the formation of an ion corresponding to the protonated 4-bromophenethylamine (B146110). The presence of bromine would be evident from the characteristic isotopic pattern of the bromine-containing fragment ions (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

These fragmentation pathways provide a "fingerprint" for the molecule, allowing for its unambiguous identification in complex mixtures and for studying its metabolic or degradation pathways. nih.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Predicted m/z
[M+H]⁺ Protonated this compound 350/352
[M-C₇H₇]⁺ Loss of benzyl group 259/261
[C₇H₇]⁺ Benzyl/Tropylium ion 91
[M-CO₂]⁺ Loss of carbon dioxide 306/308

Computational Chemistry Paradigms in Understanding Benzyl 4 Bromophenethylcarbamate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For a flexible molecule like Benzyl (B1604629) 4-bromophenethylcarbamate, which has several rotatable bonds, multiple stable conformations may exist. A conformational landscape analysis would involve systematically exploring these different spatial arrangements to identify the most energetically favorable conformers. This analysis is crucial as the molecule's shape dictates how it can interact with other molecules.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Analysis for Benzyl 4-bromophenethylcarbamate would map out the locations of these orbitals on the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map is colored to show different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as red areas and hydrogen atoms as blue areas, predicting how it would interact with other charged species.

Quantitative Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These quantitative values would allow for a precise comparison of the reactivity of this compound with other compounds.

Simulation of Vibrational Spectra for Experimental Validation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental infrared (IR) or Raman spectrum. By calculating the theoretical vibrational spectrum of this compound and comparing it to an experimental spectrum, researchers can validate the accuracy of the computed geometry and electronic structure. The calculations help in assigning specific vibrational modes (e.g., C=O stretching, N-H bending) to the observed spectral bands.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT studies often model a molecule in a vacuum, Molecular Dynamics (MD) simulations place the molecule in a more realistic environment, such as a solvent box (e.g., water), and simulate its movement over time. An MD simulation would reveal the dynamic behavior of this compound, including how its conformation changes in solution and how it interacts with surrounding solvent molecules. This provides insight into its solubility and how its shape might adapt when approaching a biological target.

In Silico Predictions of Intermolecular Interactions (e.g., Ligand-Receptor Docking)

In the absence of empirical crystallographic data for this compound, computational chemistry, particularly in silico predictions and molecular docking, serves as a powerful tool to hypothesize and analyze its potential intermolecular interactions with biological targets. These computational paradigms allow for the exploration of how this specific carbamate (B1207046) might bind within a protein's active site, providing insights that can guide further experimental research.

Molecular docking simulations are a cornerstone of this in silico approach. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves placing the ligand, in this case, this compound, into the binding site of a target protein in various conformations and orientations. Sophisticated scoring functions then calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), for each pose. nih.govjapsonline.com A lower binding energy generally indicates a more stable and favorable interaction. japsonline.com

The structural motifs of this compound—the benzyl group, the carbamate linkage, and the 4-bromophenethyl moiety—are all expected to play distinct and crucial roles in its binding interactions. Computational studies on simpler molecules like benzyl carbamate have revealed the importance of hydrogen bonding and C-H···π interactions in their crystal packing and molecular assembly. nih.govresearchgate.net It is reasonable to extrapolate that this compound would engage in similar interactions.

For instance, the carbamate group itself is a prime candidate for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. mdpi.com In a hypothetical docking scenario with a target receptor, these groups could interact with amino acid residues like aspartate, glutamate, serine, or threonine.

The aromatic rings—the benzyl ring and the bromophenyl ring—contribute to binding primarily through non-polar interactions. These can include:

π-π Stacking: Face-to-face or edge-to-face stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.com

Hydrophobic Interactions: The phenyl and phenethyl groups can fit into hydrophobic pockets of a receptor, displacing water molecules and increasing the entropy of the system, which is thermodynamically favorable.

C-H···π Interactions: The C-H bonds of the benzyl and ethyl groups can interact with the electron-rich π systems of aromatic residues. nih.govresearchgate.net

The bromine atom on the phenethyl group is of particular interest. Halogen atoms can participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone. Furthermore, the substitution of bromine can significantly influence the electronic properties of the aromatic ring and increase its interaction with binding sites. japsonline.com Studies on other brominated compounds have shown that this substitution can lead to lower binding energies and, consequently, higher affinity for the target. japsonline.com

To illustrate the potential outcomes of a molecular docking study, the following table presents hypothetical docking results of this compound with a generic protein receptor, based on data from analogous compounds found in the literature. nih.govjapsonline.com

Table 1: Hypothetical Molecular Docking Results for this compound

Parameter Value Interpretation
Binding Energy (kcal/mol) -9.8 Strong binding affinity
RMSD (Å) 1.2 High accuracy of the docking pose

The data in Table 1 suggests a strong and stable interaction between the ligand and the receptor. A detailed analysis of the docked pose, as depicted in Table 2, would further elucidate the specific nature of these interactions.

Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical Binding Site

Interaction Type Ligand Moiety Involved Receptor Residue Example Distance (Å)
Hydrogen Bond Carbamate N-H Ser122 (Oxygen) 2.9
Hydrogen Bond Carbamate C=O Trp84 (Nitrogen) 3.1
π-π Stacking Benzyl Ring Tyr121 3.5
Halogen Bond Bromine Atom Backbone C=O 3.2

These in silico predictions, while theoretical, provide a detailed and scientifically grounded hypothesis for the intermolecular interactions of this compound. researchgate.net They underscore the utility of computational chemistry in modern drug discovery and molecular biology, offering a rational basis for designing future in vitro and in vivo experiments. nih.govnih.gov The stability of such predicted binding modes can be further investigated using more computationally intensive methods like molecular dynamics simulations, which can model the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net

Strategic Applications of Benzyl 4 Bromophenethylcarbamate in Advanced Organic Synthesis

Role as a Versatile Protecting Group in Multistep Organic Syntheses

The primary application of the benzyl (B1604629) carbamate (B1207046) functional group is the protection of primary and secondary amines. chem-station.comacs.org In order to manage the high reactivity and basicity of amines during complex, multi-step syntheses, they are often masked with electron-withdrawing groups like carbamates. chem-station.com The benzyl 4-bromophenethylcarbamate serves this purpose effectively. The carbamate nitrogen is significantly less nucleophilic and basic than the parent amine, rendering it inert to a wide range of reaction conditions. masterorganicchemistry.com The installation of such a group is typically straightforward, and its removal can be achieved under specific conditions, preventing interference with other functional groups within the molecule. commonorganicchemistry.com

A cornerstone of modern protecting group strategy is orthogonality—the ability to deprotect one functional group in the presence of others by using specific and non-overlapping reaction conditions. chem-station.com this compound, as a derivative of the classic Carboxybenzyl (Cbz) group, fits seamlessly into this paradigm. Its primary method of cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which breaks the benzylic C-O bond. masterorganicchemistry.comcommonorganicchemistry.com

This deprotection method makes it orthogonal to many other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com This three-way orthogonality is fundamental to complex synthetic endeavors like solid-phase peptide synthesis and natural product synthesis, where precise, sequential unmasking of reactive sites is required.

Table 1: Orthogonal Deprotection of Common Amine Protecting Groups

Protecting Group Structure Typical Deprotection Conditions Orthogonal To
Benzyl Carbamate (Cbz type) R-NH-C(=O)O-CH₂-Ph Catalytic Hydrogenolysis (H₂, Pd/C) Boc, Fmoc
Boc R-NH-C(=O)O-tBu Strong Acid (e.g., TFA) Cbz, Fmoc
Fmoc R-NH-C(=O)O-CH₂-Fluorene Base (e.g., Piperidine) Cbz, Boc

Beyond standard hydrogenolysis, alternative deprotection strategies for carbamates offer additional flexibility. For instance, certain electron-poor benzyl carbamates can be cleaved using samarium(II) iodide. nih.gov Another method involves nucleophilic deprotection using reagents like 2-mercaptoethanol (B42355) under basic conditions, which can be advantageous for substrates sensitive to traditional hydrogenolysis or strongly acidic conditions. researchgate.net The electronic properties imparted by the 4-bromophenethyl moiety could potentially modulate the reactivity of the carbamate toward these alternative cleavage reagents.

Protecting groups in carbohydrate chemistry do more than simply mask functional groups; they can exert profound control over the stereochemical outcome of reactions, particularly glycosylations. nih.govsemanticscholar.org The electronic nature and conformational effects of protecting groups on a glycosyl donor can influence the stereoselectivity of glycosidic bond formation. nih.govacs.org

In the context of this compound, if used to protect an amino sugar, the 4-bromophenyl group acts as an electron-withdrawing substituent. Research on glucal amidoglycosylation has shown that electron-withdrawing protecting groups at the C4 and C6 positions of the sugar can suppress unwanted side reactions and enhance stereoselectivity. nih.govacs.org These groups can influence the conformational equilibrium of the pyranose ring (e.g., shifting from a ⁴H₅ to a ⁵H₄ conformation), which in turn affects the stereoelectronics of the addition to the glycal double bond. nih.govacs.org

For example, studies on the Rh₂(OAc)₄-catalyzed amidoglycosylation of glucal 3-carbamates demonstrated that acyclic, electron-withdrawing protecting groups lead to high α-anomer selectivity. nih.govacs.org The electron-withdrawing nature of these groups limits competing C3–H oxidation and favors the desired glycosylation pathway. acs.org While not specifically tested with this compound, the presence of the bromo-substituent aligns with this principle, suggesting it could be a valuable tool for directing stereoselectivity in the synthesis of 2-amino-sugars, a motif common in rhamnosylation products and other biologically significant oligosaccharides.

Table 2: Influence of Protecting Groups on Stereoselectivity in a Model Glucal Amidoglycosylation Reaction

4-O, 6-O Protecting Groups Solvent α:β Ratio Yield (α-anomer) Reference
4,6-O-Acetonide CH₂Cl₂ 2.4:1 46% nih.gov
4,6-O-Di-tert-butylsilylene CH₂Cl₂ 4.1:1 63% nih.gov
4,6-Di-O-benzyl CH₂Cl₂ 19:1 79% nih.gov
4,6-Di-O-benzyl Toluene >20:1 85% nih.gov

Data adapted from studies on glucal 3-carbamates to illustrate the principle of protecting group influence on stereocontrol. High α-selectivity is achieved with acyclic protecting groups.

Utilization as a Synthetic Intermediate for Functional Group Interconversions

Beyond its role as a protecting group, this compound is a bifunctional synthetic building block. The 4-bromophenyl moiety serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This feature is particularly valuable for the synthesis of complex molecules where a nitrogen-containing fragment needs to be coupled with other aromatic or vinylic systems.

The aryl bromide is a classic substrate for transition metal-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a biaryl linkage.

Heck-Mizoroki Coupling: Reaction with alkenes to form a new C-C bond.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne moiety.

Buchwald-Hartwig Amination: Reaction with amines to form a diarylamine or alkylarylamine.

Cyanation: Introduction of a nitrile group.

A typical synthetic strategy would involve protecting a key amine within a molecule with the this compound group. Subsequently, the aryl bromide handle is used to perform a cross-coupling reaction to elaborate the molecular structure. Finally, the carbamate is removed via hydrogenolysis to reveal the free amine, which can then undergo further transformations. This approach allows for the late-stage functionalization of a molecule, a highly desirable strategy in medicinal chemistry and materials science. researchgate.net

Development of New Reagents and Catalytic Systems Featuring Carbamate Scaffolds

The carbamate scaffold is a key structural motif not only in protecting group chemistry but also in the design of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov Carbamate-containing molecules can act as ligands for metal catalysts, with the carbonyl oxygen and the nitrogen atom serving as potential coordination sites. nih.gov

This compound can serve as a precursor for the development of novel reagents and ligands. The aryl bromide can be transformed into other functional groups capable of coordinating to a metal center. For example, a Negishi or Kumada coupling could introduce a phosphine (B1218219) group, or a lithiation-trapping sequence could install a variety of other donor atoms. The resulting molecule would be a bidentate or even tridentate ligand, with the carbamate moiety potentially influencing the electronic environment and steric bulk around the metal center. Such tailored ligands are critical for advancing asymmetric catalysis and developing new catalytic transformations. The synthesis of complex bioactive hybrids, such as those based on the carbamate-containing drug rivastigmine, showcases the utility of using a carbamate scaffold as a template for building new functional molecules. mdpi.com

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of Carbamate Derivatives

Benzyl (B1604629) 4-bromophenethylcarbamate as a Lead Scaffold in Rational Drug Design

The carbamate (B1207046) functional group is a prevalent feature in a wide array of therapeutic agents and agricultural chemicals. vulcanchem.com Its role as a bioisostere for amide bonds, coupled with its capacity for hydrogen bonding and its influence on molecular conformation, makes it a valuable component in the design of new drugs. vulcanchem.com The structure of Benzyl 4-bromophenethylcarbamate combines several key pharmacophoric elements: a benzyl group, a carbamate linker, and a 4-bromophenethyl moiety. This combination presents a versatile scaffold for rational drug design, allowing for systematic modifications to explore and optimize interactions with various biological targets.

The benzyl group can engage in pi-stacking and hydrophobic interactions within protein binding sites. The carbamate linker, with its hydrogen bond donor and acceptor capabilities, can form crucial interactions with amino acid residues in an enzyme's active site. vulcanchem.com The 4-bromophenethyl portion introduces a halogen bond donor (the bromine atom) and a lipophilic phenyl ring, which can be critical for target affinity and selectivity. The exploration of N-benzyl substituted phenethylamines has demonstrated that such substitutions can significantly impact binding affinity and functional activity at various receptors. nih.gov

While direct studies on this compound as a lead scaffold are not extensively documented in publicly available literature, the principles of rational drug design suggest its potential. For instance, in the development of inhibitors for the deubiquitinating enzyme complex USP1/UAF1, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated. nih.govresearchgate.net This highlights the utility of the benzylamine (B48309) scaffold, a core component of this compound, in generating potent and selective enzyme inhibitors. The systematic modification of this scaffold, by altering substituents on the benzyl and phenyl rings, led to the discovery of potent inhibitors with nanomolar efficacy. nih.gov

Synthesis and Biological Evaluation of Analogues for Therapeutic Potential

The synthesis of carbamates is a well-established process in organic chemistry. A common method involves the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate. scirp.org For the synthesis of analogues of this compound, one could envision reacting 4-bromophenethylamine (B146110) with various benzyl chloroformates, or alternatively, reacting benzyl alcohol with 4-bromophenethyl isocyanate. A general synthetic route for benzyl ethyl carbamates involves dissolving benzylamine or its derivatives in acetone (B3395972) with anhydrous potassium carbonate, followed by the addition of ethyl chloroformate at a reduced temperature. scirp.org

The biological evaluation of these analogues would be directed by the therapeutic target of interest. For example, given that some carbamates exhibit anticholinesterase activity, new analogues could be screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the introduction of a bromine atom was explored to increase the lipophilic character of the compounds, which can influence their biological activity. ijcce.ac.ir

The following table presents data for related carbamate compounds, illustrating the types of biological evaluations that could be performed on analogues of this compound.

Compound/AnalogueTargetActivity (IC₅₀)Source
4-bromophenylethyl carbamate (LQM919)Rhipicephalus microplus98.3% in vivo efficacy scirp.org
ML323 (N-benzyl-2-phenylpyrimidin-4-amine derivative)USP1/UAF176 nM nih.govresearchgate.net
Benzyl tetra-phosphonate derivativeFactor XIa~7.4 µM nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For a scaffold like this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on potency and selectivity.

Positional and Substituent Effects on Biological Activity

The position and nature of substituents on the aromatic rings of this compound are expected to have a significant impact on its biological activity.

Benzyl Ring: In studies of N-benzyl substituted phenethylamines, substitutions at the 2' and 3'-positions of the N-benzyl group were generally well-tolerated and in some cases led to very potent compounds. nih.gov The electronic nature of the substituent (electron-donating or electron-withdrawing) can also play a crucial role.

Phenethyl Ring: The 4-bromo substituent is a key feature. Halogen bonding is an increasingly recognized interaction in drug design and can significantly contribute to binding affinity. The position of the bromine atom is critical; moving it to the 2- or 3-position would likely alter the binding mode and activity. In a study of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, the presence and position of the bromo and cyano groups were important for its biological activity. nih.gov

Conformational Constraints and Their Impact on Receptor Binding

The flexibility of the phenethylcarbamate backbone allows it to adopt various conformations. The presence of the carbamate group introduces a degree of planarity and the potential for cis/trans isomerism around the C-N bond, which can influence how the molecule fits into a receptor's binding site. Introducing conformational constraints, for example by incorporating the ethylamine (B1201723) chain into a ring system, can lock the molecule into a specific conformation. This can lead to increased potency and selectivity if the constrained conformation is the bioactive one. The study of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists highlights how the N-benzyl group affects receptor selectivity and agonist activity, which is intrinsically linked to the conformational preferences of the ligands. nih.gov

Mechanistic Studies of Biological Action at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational design of more effective and safer drugs. For this compound, this would involve identifying its specific molecular targets and elucidating how it modulates their function.

Enzyme Inhibition and Activation Mechanisms (e.g., USP1/UAF1, Factor XIa, HPPD)

USP1/UAF1: The deubiquitinating enzyme complex USP1/UAF1 is a target in cancer therapy. nih.govnih.gov Inhibitors of USP1/UAF1, such as the N-benzyl-2-phenylpyrimidin-4-amine derivative ML323, have been shown to potentiate the effects of DNA-damaging agents. nih.govnih.gov Given the presence of a benzylamine-like scaffold in this compound, it is plausible that it or its analogues could be investigated as inhibitors of this complex. The mechanism of inhibition by ML323 is through binding to the USP1/UAF1 complex and preventing the deubiquitination of its substrates, such as PCNA and FANCD2. nih.govnih.gov

Factor XIa: Factor XIa is a serine protease that plays a role in the coagulation cascade, and its inhibition is a strategy for developing new anticoagulants with a lower risk of bleeding. nih.govnih.gov Small molecule inhibitors of Factor XIa have been developed, and a benzyl tetra-phosphonate derivative has been identified as an allosteric inhibitor. nih.gov The benzyl group of this inhibitor is proposed to interact with a binding site in the catalytic domain of Factor XIa. nih.gov This suggests that a benzyl-containing scaffold, such as that in this compound, could be explored for Factor XIa inhibition.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme in the tyrosine catabolism pathway and is a target for herbicides and for the treatment of certain metabolic disorders. wikipedia.orgnih.gov HPPD inhibitors are structurally diverse and include triketones, pyrazolones, and diketonitriles. wikipedia.org While there is no direct evidence to suggest that this compound would inhibit HPPD, the broad chemical space of HPPD inhibitors indicates that novel scaffolds could be discovered through screening. For example, the herbicide nitisinone (B1678953) is a potent, time-dependent, reversible inhibitor of HPPD. nih.gov

The following table summarizes the enzymes and their relevance as therapeutic targets.

EnzymeFunctionTherapeutic Relevance
USP1/UAF1 Deubiquitinating enzyme complex involved in DNA damage response.Cancer therapy, particularly in combination with DNA-damaging agents. nih.govnih.gov
Factor XIa Serine protease in the intrinsic pathway of blood coagulation.Anticoagulation with a potentially lower bleeding risk. nih.gov
HPPD Enzyme in the tyrosine catabolism pathway.Herbicides and treatment of tyrosinemia type I. wikipedia.orgnih.gov

Exploration of Carbamate Linkage Hydrolysis in Biological Systems

Currently, there is no publicly available scientific literature detailing the specific exploration of the hydrolysis of the carbamate linkage in this compound within biological systems. While the carbamate moiety is known to be susceptible to enzymatic hydrolysis, typically by esterases, to release the parent amine and alcohol, specific studies on the rate and mechanism of this process for this compound have not been reported. google.com

General studies on carbamate derivatives indicate that their stability can be influenced by the nature of the substituents on the nitrogen and oxygen atoms. google.comcymitquimica.com For instance, the steric and electronic properties of the benzyl and 4-bromophenethyl groups would be expected to influence the rate of enzymatic cleavage. However, without specific experimental data for this compound, any discussion remains speculative.

Emerging Research Directions and Unresolved Challenges

Identification of Underexplored Reactivity Pathways and Transformations

The known reactivity of Benzyl (B1604629) 4-bromophenethylcarbamate is largely centered around transformations of the aryl bromide and modifications of the carbamate (B1207046) group. However, a number of reactivity pathways remain underexplored, offering potential for novel synthetic methodologies.

The carbamate functional group, an amide-ester hybrid, is known for its chemical and proteolytic stability. mdpi.comnih.gov This stability makes it a valuable component in drug design, often used as a surrogate for peptide bonds to enhance cell membrane permeability. mdpi.comnih.gov While the fundamental reactivity of carbamates is established, specific nuances for the N-(4-bromophenethyl) scaffold are less understood. For instance, the influence of the bromo-substituted aromatic ring on the reactivity of the carbamate nitrogen and carbonyl group warrants further investigation.

One area of emerging interest is the N- to C-aryl migration in lithiated carbamates. Studies on related N-aryl carbamates have shown that lithiation can trigger a transfer of the aryl group from the nitrogen to the adjacent carbon, providing a route to α,α-diarylated alcohols. researchgate.netelsevierpure.com Investigating whether Benzyl 4-bromophenethylcarbamate can undergo similar rearrangements could open up new avenues for the synthesis of complex molecular architectures.

Furthermore, the development of novel catalytic systems for the functionalization of the carbamate C-N bond is an active area of research. While palladium-catalyzed cross-coupling reactions are well-established for aryl halides, exploring alternative, more sustainable metal catalysts or even photoredox catalysis for reactions involving the carbamate moiety of this specific molecule could lead to more efficient and environmentally friendly synthetic routes. researchgate.netnih.govorganic-chemistry.orgmit.edu

A known reaction of this compound is its use in Suzuki coupling reactions. For example, it can be reacted with a boronic acid derivative in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the bromine atom.

Table 1: Example of a Suzuki Coupling Reaction with this compound

Reactant 1 Reactant 2 Catalyst Base Solvent Temperature Time Yield Reference

Development of Targeted and Selective Derivatization Methodologies

The development of methodologies for the targeted and selective derivatization of this compound is crucial for creating diverse libraries of compounds for biological screening. Key areas for derivatization include the aromatic ring, the ethyl linker, and the carbamate nitrogen.

Selective functionalization of the aromatic ring, beyond the established cross-coupling reactions at the bromine position, presents a significant challenge. Directed ortho-metalation, a powerful tool for the functionalization of aromatic compounds, could potentially be applied to introduce substituents adjacent to the phenethyl group. However, the directing ability of the carbamate-ethyl side chain would need to be carefully evaluated against other potential directing groups.

Derivatization of the carbamate nitrogen is another important avenue. While the nitrogen is relatively unreactive due to delocalization of its lone pair into the carbonyl group, methods for N-alkylation or N-arylation under specific conditions could provide access to a wider range of analogues. Recent advances in nickel-catalyzed amination of aryl carbamates could potentially be adapted for this purpose. ambeed.com

Furthermore, methods for the selective cleavage of the benzyl carbamate protecting group are essential for the synthesis of the corresponding primary amine, which can then be further functionalized. While standard hydrogenolysis conditions are often effective, developing milder and more selective deprotection methods would be beneficial, particularly for complex molecules with sensitive functional groups.

Future Prospects in Drug Discovery and Development Leveraging the Carbamate Scaffold

The carbamate scaffold is a key structural motif in numerous approved drugs and is increasingly utilized in medicinal chemistry. mdpi.comnih.govnih.gov Carbamates can act as crucial components for drug-target interactions or can be employed to enhance the biological activity and pharmacokinetic properties of parent molecules. nih.gov

The primary documented application of this compound is as a synthetic intermediate in the preparation of thienopyridine carboxamides, which act as inhibitors of ubiquitin-specific proteases (USPs), such as USP28 and USP25. google.commdpi.com USPs are emerging as important therapeutic targets in oncology, and their inhibition can impact various cellular processes, including protein degradation and cell cycle control. mdpi.comnih.govmdpi.com The future prospects for this compound in this area are therefore tied to the continued development of USP inhibitors as potential cancer therapeutics. mdpi.commdpi.com

Beyond its role as an intermediate, the this compound scaffold itself could be explored as a starting point for the design of new bioactive compounds. The combination of the benzyl carbamate and the bromophenethyl group offers a unique structural framework that could be tailored to interact with various biological targets. For instance, carbamate derivatives have shown promise as inhibitors of other enzyme families, such as serine hydrolases and cholinesterases, which are relevant targets for a range of diseases. mdpi.comnih.govnih.gov Recent studies have highlighted the potential of carbamate-based compounds in the treatment of neurodegenerative disorders like Alzheimer's disease. organic-chemistry.orgacs.org

The development of bifunctional molecules, where the carbamate scaffold serves as a linker or a pharmacophoric element, is another promising direction. The bromo-substituent provides a convenient handle for the attachment of other molecular fragments through cross-coupling reactions, allowing for the creation of hybrid molecules with dual modes of action.

Advanced Computational-Experimental Integration for Predictive Modeling

The integration of advanced computational methods with experimental studies holds significant promise for accelerating the discovery and development of new drugs based on the this compound scaffold.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to model the reactivity of this compound. nih.gov By calculating parameters such as Hirshfeld charges and electronic affinity, it may be possible to predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions and derivatization strategies. mdpi.com For instance, computational studies on related N-aryl carbamates have been used to elucidate the mechanism of N to C aryl migration, revealing the energetically favored reaction pathways. researchgate.netelsevierpure.com Similar studies on this compound could provide valuable insights into its unexplored reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR modeling can be used to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. mdpi.com By generating a library of virtual compounds and predicting their activity using a validated QSAR model, it is possible to prioritize the synthesis of the most promising candidates. Machine learning algorithms are increasingly being used to develop predictive models for chemical reactivity and biological activity with greater accuracy. researchgate.net These models can be trained on existing experimental data to predict the properties of new, untested compounds.

Molecular Docking and Dynamics Simulations: For drug discovery applications, molecular docking studies can be used to predict the binding mode of this compound derivatives to their biological targets, such as USPs. nih.gov These studies can provide insights into the key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. organic-chemistry.org

By combining these computational approaches with targeted experimental validation, it will be possible to build a comprehensive understanding of the chemical and biological properties of this compound and its derivatives, ultimately accelerating the development of new therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 4-bromophenethylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via carbamate formation by reacting 4-bromophenethylamine with benzyl chloroformate in anhydrous tetrahydrofuran (THF) under nitrogen, analogous to methods for related carbamates . Optimization includes:

  • Temperature : Maintain 0–5°C during amine activation to minimize side reactions.
  • Stoichiometry : Use a 1.2:1 molar ratio of benzyl chloroformate to amine for complete conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. What safety protocols are critical when handling this compound, given its brominated and carbamate functional groups?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

Technique Key Parameters Purpose
NMR ¹H/¹³C in CDCl₃: δ 7.3–7.5 (benzyl aromatic), δ 4.2 (carbamate –CH₂–)Confirm molecular structure and purity .
HPLC C18 column, 70:30 MeCN/H₂O, UV detection (254 nm)Quantify purity (>95%) and detect impurities .
X-ray Crystallography CCDC deposition (e.g., 2120865 for analogous carbamates)Resolve solid-state conformation and hydrogen bonding (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., crystallography or NMR) for this compound?

  • Methodological Answer :

  • Dynamic Effects : NMR captures solution-phase conformers, while X-ray reflects static solid-state packing. Compare DFT-optimized gas-phase structures with crystallographic data to identify torsional strain or solvent effects .
  • Validation : Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions (e.g., C–Br⋯π contacts) missed in computational models .

Q. What experimental strategies can elucidate the electronic influence of the 4-bromo substituent on carbamate reactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 4-chloro or unsubstituted phenethylcarbamates) and compare:
  • Kinetics : Measure hydrolysis rates (pH 7.4 buffer, 37°C) via UV-Vis .
  • Spectroscopy : FT-IR to track C=O stretching frequency shifts (Δν ~10–20 cm⁻¹ for electron-withdrawing Br) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and LUMO localization near the bromine .

Q. How can crystallization challenges (e.g., polymorphism or low yield) be addressed for structural studies of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. Slow evaporation at 4°C often improves crystal quality .
  • Seeding : Introduce microcrystals of analogous carbamates (e.g., from CCDC 2120865) to induce nucleation .
  • Anti-Solvent Diffusion : Layer hexane over a saturated EtOAc solution to gradual supersaturate .

Q. What methodologies are effective in identifying and quantifying trace impurities (e.g., de-brominated byproducts) in synthesized batches?

  • Methodological Answer :

  • LC-MS : High-resolution MS (ESI+) to detect [M+H]⁺ ions of impurities (e.g., m/z 255 for debrominated product).
  • Isotopic Pattern Analysis : Bromine’s ¹:¹ ⁷⁹Br/⁸¹Br isotopic signature confirms retention in the product .
  • Synthesis Control : Monitor reaction progress via in-situ IR to detect intermediate benzyl chloroformate consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.